1-Hydroxy Fingolimod Hydrochloride
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Overview
Description
1-Hydroxy Fingolimod Hydrochloride is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of relapsing-remitting multiple sclerosis (MS). The compound has garnered attention due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Fingolimod Hydrochloride involves multiple steps, starting from n-octylbenzene and 3-nitropropionic acid. The process includes Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods: Industrial production of highly pure Fingolimod Hydrochloride (greater than 99.8% purity) can be achieved without the use of column chromatographic purification. This method involves reacting 2-acetamidol,3-diacetoxy-2-(2-phenylethyl)propane with specific reagents under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas.
Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various derivatives of Fingolimod, such as N,N-dimethyl, N-methyl, and nitrohydroxy compounds .
Scientific Research Applications
1-Hydroxy Fingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular signaling pathways and immune modulation.
Industry: Utilized in the development of novel pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Hydroxy Fingolimod Hydrochloride involves its modulation of sphingosine 1-phosphate receptors (S1PRs). By binding to these receptors, the compound sequesters lymphocytes in lymph nodes, preventing them from contributing to autoimmune reactions. This mechanism is crucial in reducing the relapse rate in multiple sclerosis .
Comparison with Similar Compounds
Fingolimod: The parent compound, used in MS treatment.
Siponimod: Another S1PR modulator with similar therapeutic applications.
Uniqueness: 1-Hydroxy Fingolimod Hydrochloride stands out due to its specific hydroxylation, which may confer unique pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its analogs .
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, and medicine. Its unique chemical properties, diverse applications, and promising therapeutic potential make it a valuable subject for ongoing research and development.
Properties
CAS No. |
268557-51-3 |
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Molecular Formula |
C19H34ClNO3 |
Molecular Weight |
359.935 |
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H |
InChI Key |
BVEROLVYZKXBKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl |
Synonyms |
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol Hydrochloride (1:1); |
Origin of Product |
United States |
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